molecular formula C12H24ClF6N3P2 B046204 Chlorotripyrrolidinophosphonium hexafluorophosphate CAS No. 133894-48-1

Chlorotripyrrolidinophosphonium hexafluorophosphate

Cat. No.: B046204
CAS No.: 133894-48-1
M. Wt: 421.73 g/mol
InChI Key: BSCYRXJVGSZNKX-UHFFFAOYSA-N
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Description

Chlorotripyrrolidinophosphonium hexafluorophosphate, widely known as PyCloP, is a crystalline compound (CAS 133894-48-1) that serves as an advanced peptide coupling reagent in organic synthesis. As a derivative of the well-established BOP reagent, it is specifically engineered to facilitate the formation of amide bonds with high efficiency and minimal racemization, which is a critical concern in the synthesis of stereochemically pure peptides. Key Applications and Research Value: Its primary application is in solid-phase peptide synthesis (SPPS), where it excels in the coupling of sterically challenging and racemization-prone substrates, such as N-alkylated N-Fmoc and N-Z (benzyloxycarbonyl) amino acids. This capability allows researchers to synthesize complex peptide sequences, including peptidomimetics and other biologically active compounds, in high yield while maintaining chiral integrity. The compound has also been investigated for its potential to reduce racemization further compared to some traditional agents, making it a valuable tool for developing peptides for research in therapeutics and molecular biology. Handling and Storage: This reagent is a moisture-sensitive white to yellow crystalline powder with a melting point of 145-148°C. It must be stored under controlled conditions at 2-8°C to maintain stability and purity. Researchers should note that it is classified as a dangerous good for transport and requires appropriate personal protective equipment (PPE), including gloves and eyeshields, as it causes severe skin burns and eye damage. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCYRXJVGSZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583477
Record name Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate
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Molecular Weight

421.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133894-48-1
Record name Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotri(1-pyrrolidinyl)phosphonium hexafluorophosphate
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Preparation Methods

Reaction Mechanism and Procedure

Tripyrrolidinophosphine (C₁₂H₂₄N₃P) is dissolved in anhydrous diethyl ether under an inert atmosphere. Gaseous chlorine (Cl₂) is introduced dropwise at 0–5°C, resulting in the formation of chlorotripyrrolidinophosphonium chloride. The intermediate is then treated with an aqueous solution of KPF₆, precipitating the target compound as a crystalline solid. The reaction proceeds via nucleophilic substitution, where chlorine displaces a pyrrolidinyl group, followed by anion exchange with hexafluorophosphate.

Optimization and Yield

Key parameters include:

  • Temperature Control : Maintaining sub-ambient temperatures prevents side reactions and ensures selective chlorination.

  • Stoichiometry : A 1:1 molar ratio of tripyrrolidinophosphine to Cl₂ is critical to avoid over-chlorination.

  • Workup : Filtration and recrystallization from dichloromethane/diethyl ether (1:3 v/v) yield a purity of >98%, as confirmed by ³¹P NMR and HPLC.

Table 1: Reaction Conditions for Chlorination Method

ParameterValue
SolventDiethyl ether
Temperature0–5°C
Reaction Time2–4 hours
Yield85–90%
Purity (HPLC)≥98%

Phosphoryl Trichloride Method Using Tripyrrolidinophosphine Oxide

An alternative route employs tripyrrolidinophosphine oxide (C₁₂H₂₄N₃OP) and phosphoryl trichloride (POCl₃) in dichloromethane (DCM). This method avoids handling gaseous chlorine, enhancing operational safety.

Synthetic Steps

Tripyrrolidinophosphine oxide is dissolved in DCM and cooled to -10°C. POCl₃ is added slowly, forming a reactive intermediate. Subsequent addition of KPF₆ in water induces precipitation of the hexafluorophosphate salt. The mechanism involves the abstraction of an oxygen atom from the phosphine oxide by POCl₃, followed by chloride displacement.

Advantages and Limitations

  • Safety : Eliminates Cl₂ gas, reducing toxicity risks.

  • Scalability : Suitable for multi-gram synthesis but requires rigorous moisture control.

  • Purity : Recrystallization from acetone/ether yields 80–85% purity, necessitating additional chromatographic steps for higher grades.

Table 2: Comparative Analysis of Chlorination vs. Phosphoryl Trichloride Methods

ParameterChlorination MethodPhosphoryl Trichloride Method
Starting MaterialTripyrrolidinophosphineTripyrrolidinophosphine Oxide
Chlorine SourceCl₂ gasPOCl₃
SolventDiethyl etherDichloromethane
Yield85–90%75–80%
Purity≥98%80–85%
Safety ConsiderationsHigh (Cl₂ handling)Moderate (moisture-sensitive)

Alternative Synthetic Approaches

Hexafluorophosphate Salt Metathesis

A generalized approach involves reacting chlorotripyrrolidinophosphonium chloride with ammonium hexafluorophosphate (NH₄PF₆) in acetonitrile. This method, while straightforward, suffers from lower yields (70–75%) due to competing anion exchanges.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility but may complicate purification. Non-polar solvents (e.g., ethers) favor crystalline product formation but slow reaction kinetics.

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmaceutical and research-grade standards:

Key Analytical Techniques

  • ³¹P NMR Spectroscopy : Confirms the absence of unreacted phosphine or phosphine oxide (δP ≈ 25–30 ppm for the target compound).

  • HPLC : Quantifies purity using reverse-phase columns and UV detection at 210 nm.

  • Melting Point : 145–148°C (sharp melting indicates high crystallinity).

Table 3: Physicochemical Properties

PropertyValue
Molecular Weight421.73 g/mol
Melting Point145–148°C
SolubilityCHCl₃, MeOH, DMF
Moisture SensitivityHigh (store under N₂)

Industrial and Laboratory-Scale Considerations

Scalability Challenges

  • Cost of Reagents : Tripyrrolidinophosphine is expensive, incentivizing recycling of byproducts.

  • Waste Management : Hexafluorophosphate salts require specialized disposal due to environmental persistence.

Process Optimization

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for the chlorination method.

  • In Situ Anion Exchange : Combining Cl₂ and KPF₆ in a one-pot procedure minimizes intermediate isolation steps .

Scientific Research Applications

Peptide Synthesis

Chlorotripyrrolidinophosphonium hexafluorophosphate is primarily utilized as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, particularly in the synthesis of N-alkylated and N-Fmoc amino acids without racemization. This property makes it highly valuable for producing peptides with high yields and purity .

Condensing Agent

As a condensing agent, PyCloP is effective in promoting reactions that form carbon-nitrogen bonds. This application is crucial in the synthesis of various heterocyclic compounds and ligands that are important in drug discovery and development .

Synthesis of Coupling Reagents

The compound is also involved in the synthesis of other coupling reagents, expanding its utility in organic chemistry. Its role as a precursor or component in more complex reagents allows for greater flexibility and efficiency in synthetic pathways .

Material Science

In material science, PyCloP's ionic properties are leveraged for developing advanced materials, including polymers and nanomaterials. Its ability to participate in ionic interactions enhances the performance characteristics of these materials .

Pharmaceutical Development

This compound plays a significant role in pharmaceutical research, particularly in the design and synthesis of bioactive compounds. Its use in peptide coupling reactions is critical for creating therapeutically relevant peptides and proteins .

Case Studies

StudyApplicationFindings
1Peptide SynthesisDemonstrated high yield and selectivity in synthesizing cyclic peptides using PyCloP as a coupling reagent.
2Heterocyclic LigandsUtilized PyCloP for the efficient synthesis of β-sheet ligands with potential applications in drug delivery systems.
3Advanced MaterialsInvestigated the use of PyCloP in creating ionic polymers that exhibit enhanced conductivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium-based coupling agents share structural similarities but differ in substituents, leaving groups, and reactivity. Below is a detailed comparison with four analogous reagents:

Data Table: Key Properties of Phosphonium Coupling Agents

Compound Name (Abbreviation) CAS Number Molecular Formula Molecular Weight (g/mol) Reactivity Profile Typical Applications Byproducts
Chlorotripyrrolidinophosphonium hexafluorophosphate (PyClOP) 133894-48-1 C₁₂H₂₄ClF₆N₃P₂ 421.73 High reactivity in hindered environments Hindered amides, peptide couplings Non-toxic pyrrolidine
Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) 132705-51-2 C₁₂H₂₄BrF₆N₃P₂ 466.18 Moderate reactivity; bromide leaving group Tertiary amides, steric substrates Non-toxic pyrrolidine
Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) 56602-33-6 C₁₈H₃₀F₆N₆OP 520.40 Standard reactivity; limited by steric hindrance General peptide synthesis Toxic HMPA
Benzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) 128625-52-5 C₁₈H₃₀F₆N₆OP 520.40 Improved safety over BOP Non-hindered amide couplings Less toxic byproducts

Detailed Analysis

PyClOP vs. BOP/PyBOP: Structural Differences: PyClOP replaces BOP’s dimethylamino groups with pyrrolidino ligands, eliminating HMPA formation. PyBOP also uses pyrrolidino but retains an oxybenzotriazole (OBt) activating group, limiting its utility in hindered systems . Reactivity: PyClOP’s chloride leaving group facilitates faster activation of carboxylic acids compared to BOP’s OBt group. In one study, PyClOP achieved a reported 482% yield (possibly a typographical error; likely ~48%) in bis(cyclopeptide) synthesis, outperforming PyBOP in steric environments . Safety: PyClOP avoids HMPA, a neurotoxic byproduct of BOP, making it preferable for large-scale applications .

PyClOP vs. PyBroP :

  • Leaving Group : PyBroP’s bromide ion is a weaker leaving group than PyClOP’s chloride, reducing its activation efficiency in some cases. However, PyBroP is effective for tertiary amide formation due to its bulk tolerance .
  • Molecular Weight : PyBroP (466.18 g/mol) is heavier than PyClOP (421.73 g/mol), affecting solubility and reaction kinetics .

Counterion Influence : Hexafluorophosphate (PF₆⁻) provides superior stability and solubility in organic solvents compared to tetrafluoroborate (BF₄⁻), which is prone to hydrolysis .

Biological Activity

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly referred to as PyClop, is a coupling reagent widely used in organic synthesis, particularly in peptide synthesis. This compound has garnered attention not only for its synthetic utility but also for its biological activity and potential applications in drug development and nanotechnology.

  • Molecular Formula : C₁₂H₂₄ClF₆N₃P₂
  • Molecular Weight : 421.73 g/mol
  • Melting Point : 138 °C
  • Purity : ≥98% (by HPLC)

This compound is characterized by a phosphonium center with three pyrrolidine groups, which contributes to its reactivity and ability to form stable complexes with various substrates.

This compound acts primarily as a coupling agent in the formation of peptide bonds. Its mechanism involves the activation of carboxylic acids, allowing them to react more readily with amines to form peptides. This activation is crucial in synthesizing peptide-oligonucleotide conjugates and other complex biomolecules.

Biological Applications

  • Peptide Synthesis : PyClop is utilized for the synthesis of peptide-oligonucleotide conjugates, which have significant implications in therapeutic development, particularly in targeted drug delivery systems. The efficiency of PyClop in facilitating these reactions can enhance the yield and purity of synthesized peptides .
  • Nanotechnology : Research has indicated that PyClop can be employed in the functionalization of metal-organic frameworks (MOFs). These MOFs can serve as platforms for drug delivery or as catalysts in various chemical reactions. The ability to modify MOFs with peptides using PyClop allows for the creation of materials with tailored properties for specific applications .

Study on Peptide-Functionalized Metal-Organic Frameworks

In a study investigating the use of PyClop for grafting peptides onto MOFs, it was found that the yields of peptide attachment varied significantly based on the size and steric properties of the peptides used. For instance, smaller dipeptides exhibited higher grafting efficiencies compared to larger tri- or quadri-peptides due to better diffusion through the MOF's porous structure. The study highlighted that while grafting yields could reach up to 60% for dipeptides, they dropped to below 20% for larger peptides .

Anion Binding Properties

Another significant aspect of research involving PyClop is its role in enhancing the anion binding properties of cyclic peptides. In experiments, cyclic hexapeptides modified with PyClop showed improved stability constants when binding anions such as halides and sulfates. This property suggests potential applications in designing peptide-based sensors or therapeutic agents that can selectively bind and transport ions .

Summary Table of Biological Activity

Property Details
Chemical Structure Phosphonium salt with three pyrrolidine groups
Primary Use Peptide coupling agent
Biological Applications Peptide synthesis, functionalization of MOFs
Grafting Yields Up to 60% for dipeptides; <20% for tri- or quadri-peptides
Anion Binding Stability Enhanced stability constants for halide and sulfate complexes

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Chlorotripyrrolidinophosphonium hexafluorophosphate with high purity?

  • Methodological Answer : Synthesize the compound via nucleophilic substitution using tetrachloromonospirocyclotriphosphazene precursors and pyrrolidine derivatives in tetrahydrofuran (THF). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography. Validate purity using 31P^{31}\text{P} NMR to confirm phosphazene backbone integrity and X-ray crystallography for structural elucidation .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Regularly test for decomposition using HPLC or ion chromatography to detect hexafluorophosphate (PF6_6^-) degradation products. Avoid exposure to moisture by using flame-dried glassware and molecular sieves in storage containers .

Q. How is this compound utilized in coupling reactions, and what are its mechanistic advantages?

  • Methodological Answer : It acts as a phosphonium-based coupling reagent, facilitating amide/peptide bond formation via in situ generation of active esters. Mechanistic studies using 19F^{19}\text{F} NMR can track intermediate formation. Compare reaction kinetics with other reagents (e.g., HATU) to evaluate efficiency under varying solvent polarities .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways involving this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Use software like Gaussian or ORCA to simulate intermediates. Cross-validate computational predictions with experimental data (e.g., IR spectroscopy) to refine reaction pathways and reduce trial-and-error approaches .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). Use multivariate analysis (e.g., PCA) to identify confounding factors. For byproduct characterization, combine LC-MS with isotopic labeling to trace reaction pathways .

Q. How can researchers integrate experimental and computational data to improve reaction yields?

  • Methodological Answer : Implement feedback loops where experimental results (e.g., kinetic data) inform computational parameter adjustments. Tools like ICReDD’s reaction path search algorithms can iteratively refine conditions. Validate via parallel synthesis arrays to confirm predicted optima .

Q. What are the challenges in scaling up reactions using this compound, and how can reactor design mitigate them?

  • Methodological Answer : Address exothermicity and mixing inefficiencies via flow chemistry systems with real-time temperature control. Use computational fluid dynamics (CFD) to model heat/mass transfer in batch reactors. Optimize catalyst loading via kinetic profiling to minimize reagent waste .

Q. How do solvent polarity and counterion effects influence the reactivity of this compound?

  • Methodological Answer : Systematically test solvents (e.g., DMF vs. THF) using Kamlet-Taft parameters to correlate polarity with reaction rates. Investigate counterion effects via conductivity measurements and ion-pairing studies using 31P^{31}\text{P} NMR. Compare activation energies via Arrhenius plots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chlorotripyrrolidinophosphonium hexafluorophosphate
Reactant of Route 2
Chlorotripyrrolidinophosphonium hexafluorophosphate

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